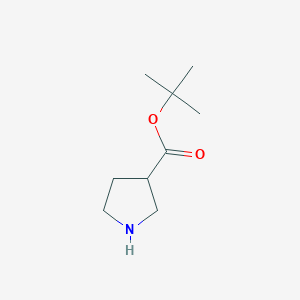

tert-Butyl Pyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

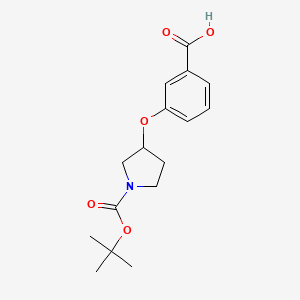

tert-Butyl Pyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam (a cyclic amide), and often have a carboxylate group attached to the ring. The tert-butyl group is a bulky substituent that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing in situ hydrolysis of tert-butyl esters . Another method describes an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high yield and enantiomeric excess . Additionally, a large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, has been optimized, demonstrating the feasibility of synthesizing complex pyrrolidine derivatives on a multihundred gram scale .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the potential for chirality at multiple centers. The crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, has been determined, revealing a triclinic space group and an envelope conformation of the proline ring . This detailed structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

This compound derivatives can participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield 5-substituted pyrroles, which are useful intermediates for the synthesis of prodigiosin and its analogs . Moreover, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been developed to synthesize 3,4-disubstituted pyridine derivatives with a tert-butyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the tert-butyl group and the pyrrolidine ring. The bulky tert-butyl group can affect the solubility, boiling point, and steric hindrance of the molecule, which in turn can influence its reactivity and interaction with other molecules. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, which are important for the compound's biological activity [3, 7, 9].

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been developed. This process allows for the efficient synthesis of chiral pyrrolidine derivatives, demonstrating a significant advancement in the field of asymmetric synthesis and offering potential utility in the development of pharmaceuticals and agrochemicals (Chung et al., 2005).

Crystal Structure Analysis

The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been elucidated, providing insights into the molecular configuration and intermolecular interactions of this compound. This information is crucial for understanding the reactivity and potential applications of such molecules in further chemical transformations (Naveen et al., 2007).

Synthesis of Functionalized Pyrrolidinones

An efficient method for synthesizing highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been reported. This synthesis pathway facilitates the creation of novel macrocyclic Tyk2 inhibitors, highlighting the importance of tert-butyl pyrrolidine-3-carboxylate derivatives in medicinal chemistry (Sasaki et al., 2020).

Continuous Flow Synthesis

The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates demonstrates the versatility of this compound derivatives in facilitating novel synthetic routes. This methodology provides a streamlined approach to synthesizing complex molecules, with applications in pharmaceutical development and materials science (Herath & Cosford, 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHLXHVEMYNMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625416 |

Source

|

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91040-52-7 |

Source

|

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)